molecular formula C10H13Br B6251873 4-(bromomethyl)-1-ethyl-2-methylbenzene CAS No. 6521-12-6

4-(bromomethyl)-1-ethyl-2-methylbenzene

Katalognummer: B6251873
CAS-Nummer: 6521-12-6
Molekulargewicht: 213.11 g/mol
InChI-Schlüssel: WISRSLSMFWXRGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-1-ethyl-2-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group, and additional ethyl and methyl groups are attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-1-ethyl-2-methylbenzene typically involves the bromination of 1-ethyl-2-methylbenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Bromomethyl)-1-ethyl-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Methyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-1-ethyl-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(bromomethyl)-1-ethyl-2-methylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also participate in radical reactions due to the presence of the bromine atom, which can form radicals under appropriate conditions.

Vergleich Mit ähnlichen Verbindungen

    4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of ethyl and methyl groups.

    4-(Bromomethyl)benzene: Lacks the additional ethyl and methyl groups, making it less sterically hindered.

    4-(Bromomethyl)-1-methylbenzene: Contains only a methyl group instead of both ethyl and methyl groups.

Uniqueness: 4-(Bromomethyl)-1-ethyl-2-methylbenzene is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its simpler analogs.

Eigenschaften

CAS-Nummer

6521-12-6

Molekularformel

C10H13Br

Molekulargewicht

213.11 g/mol

IUPAC-Name

4-(bromomethyl)-1-ethyl-2-methylbenzene

InChI

InChI=1S/C10H13Br/c1-3-10-5-4-9(7-11)6-8(10)2/h4-6H,3,7H2,1-2H3

InChI-Schlüssel

WISRSLSMFWXRGX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=C(C=C1)CBr)C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.